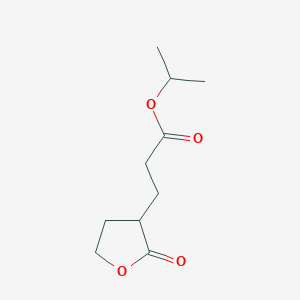
Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate is an ester compound that features a propanoate group linked to an oxolan ring Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate typically involves the esterification of 3-(2-oxooxolan-3-yl)propanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-oxooxolan-3-yl)propanoic acid.
Reduction: Formation of 3-(2-oxooxolan-3-yl)propanol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism by which Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with specific pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxooxolan-3-yl)propanoic acid: Shares the oxolan ring structure but differs in the functional group.
Methyl 3-(2-oxooxolan-3-yl)propanoate: Similar ester structure but with a methyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl 3-(2-oxooxolan-3-yl)propanoate is unique due to its specific ester linkage and the presence of the isopropyl group, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
139327-97-2 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
propan-2-yl 3-(2-oxooxolan-3-yl)propanoate |
InChI |
InChI=1S/C10H16O4/c1-7(2)14-9(11)4-3-8-5-6-13-10(8)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
WYCJYNASOFBJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


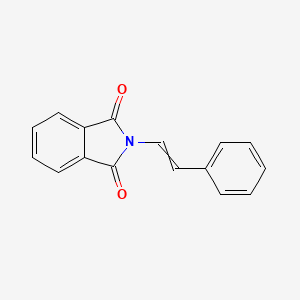
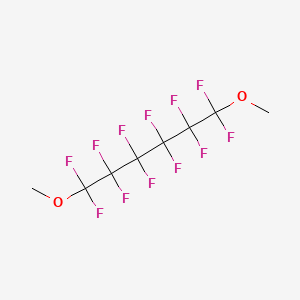
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
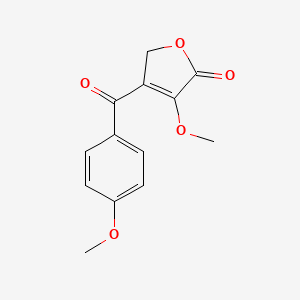
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
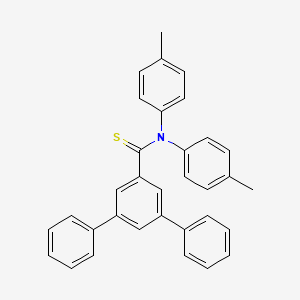

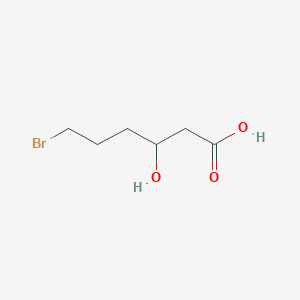
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
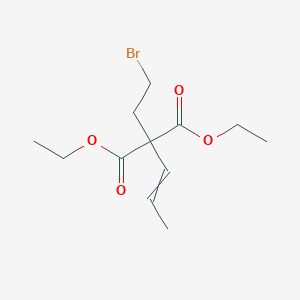
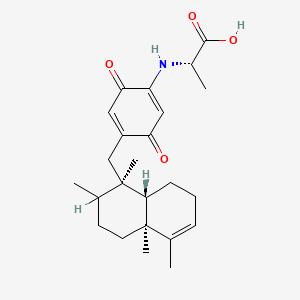
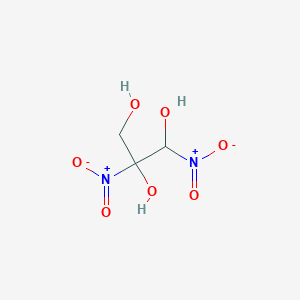
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
